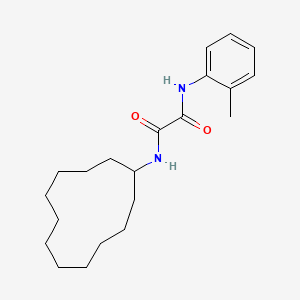![molecular formula C16H21BrClNO6 B4005611 4-[3-(2-溴-6-氯-4-甲基苯氧基)丙基]吗啉草酸盐](/img/structure/B4005611.png)
4-[3-(2-溴-6-氯-4-甲基苯氧基)丙基]吗啉草酸盐
描述
4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring attached to a phenoxypropyl group that is further substituted with bromine, chlorine, and a methyl group. The presence of oxalic acid as a counterion adds to its chemical complexity.
科学研究应用
4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine typically involves multiple steps, starting with the preparation of the phenoxypropyl intermediate. This intermediate is synthesized through a series of reactions, including halogenation and alkylation. The final step involves the reaction of the phenoxypropyl intermediate with morpholine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine;oxalic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which are critical for the efficient production of this compound.
化学反应分析
Types of Reactions
4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of phenoxypropyl oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of iodinated phenoxypropyl derivatives.
作用机制
The mechanism of action of 4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-[3-(2-Bromo-4-methylphenoxy)propyl]morpholine
- 4-[3-(2-Chloro-4-methylphenoxy)propyl]morpholine
- 4-[3-(2-Bromo-6-chlorophenoxy)propyl]morpholine
Uniqueness
4-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]morpholine;oxalic acid stands out due to the presence of both bromine and chlorine atoms, which impart unique chemical properties and reactivity. This dual halogenation enhances its potential for diverse chemical transformations and applications in various fields.
属性
IUPAC Name |
4-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClNO2.C2H2O4/c1-11-9-12(15)14(13(16)10-11)19-6-2-3-17-4-7-18-8-5-17;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBKYVNBAOLWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2,3,6-trimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4005531.png)
![N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4005547.png)
![1-[4-(2-Methoxy-6-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4005550.png)
![N-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005555.png)
![3-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005559.png)
![3-[3-(4-sec-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4005560.png)
![Diethyl 2-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005566.png)


amine oxalate](/img/structure/B4005580.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005583.png)
![N-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4005588.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005598.png)

